molecular formula C23H21F3N4O3 B12185002 N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-6-carboxamide

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-6-carboxamide

Cat. No.: B12185002
M. Wt: 458.4 g/mol
InChI Key: SOQBLSDMSUGVBN-UHFFFAOYSA-N
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Description

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-6-carboxamide is a complex organic compound that features an indole core, a pyrrolidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core is known to bind with high affinity to various receptors, while the pyrrolidine ring and trifluoromethyl group contribute to the compound’s overall biological activity . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-6-carboxamide is unique due to the combination of its indole core, pyrrolidine ring, and trifluoromethyl group. This unique structure imparts specific biological activities and chemical reactivity that are not commonly found in other compounds.

Properties

Molecular Formula

C23H21F3N4O3

Molecular Weight

458.4 g/mol

IUPAC Name

N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C23H21F3N4O3/c24-23(25,26)17-2-1-3-18(12-17)30-13-16(11-20(30)31)22(33)29-9-8-28-21(32)15-5-4-14-6-7-27-19(14)10-15/h1-7,10,12,16,27H,8-9,11,13H2,(H,28,32)(H,29,33)

InChI Key

SOQBLSDMSUGVBN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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